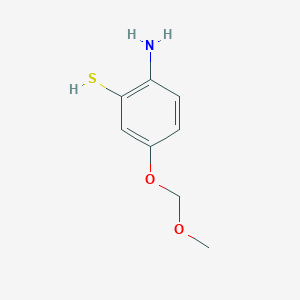![molecular formula C23H22INO B14583581 Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide CAS No. 61430-49-7](/img/structure/B14583581.png)
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide is a chemical compound belonging to the quinolinium family This compound is characterized by its unique structure, which includes a quinoline ring fused with a benzene ring, and various substituents such as methoxyphenyl and trimethyl groups The iodide ion is associated with the quinolinium cation, making it a quaternary ammonium salt
Vorbereitungsmethoden
The synthesis of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide typically involves a multi-step process. One common method is the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound has shown potential as a fluorescent dye for staining biological samples, making it useful in microscopy and imaging techniques.
Wirkmechanismus
The mechanism of action of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The compound’s effects are mediated through its ability to intercalate into DNA, disrupt protein-DNA interactions, and inhibit enzymatic activities. These interactions can lead to cell cycle arrest, apoptosis, and other cellular responses, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide can be compared with other similar compounds, such as:
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, iodide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Benzo[c]quinoline derivatives: These compounds also belong to the quinoline family and have shown potential in various applications, including anticancer activity.
Thiazole derivatives: Although structurally different, thiazole derivatives share some biological activities with quinoline compounds, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substituents and the iodide ion, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61430-49-7 |
|---|---|
Molekularformel |
C23H22INO |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,2,4-trimethylbenzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C23H22NO.HI/c1-15-16(2)23(18-9-12-19(25-4)13-10-18)24(3)21-14-11-17-7-5-6-8-20(17)22(15)21;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LRDRFJJPLUTBOT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


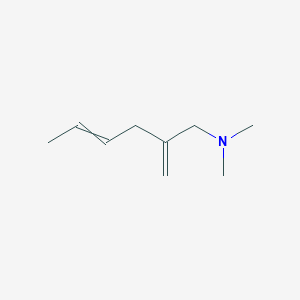

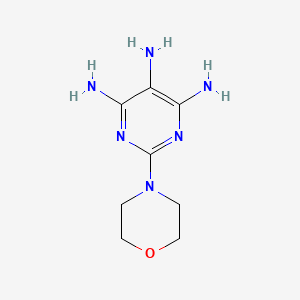
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
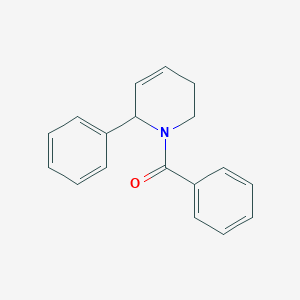

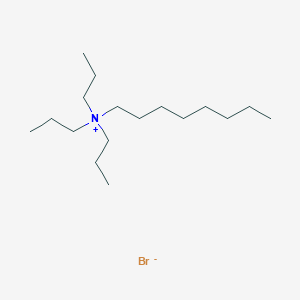
![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
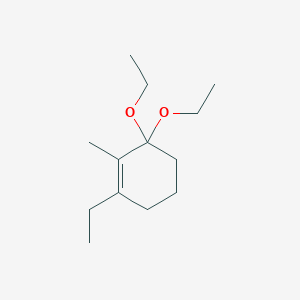
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
